molecular formula C8H5BrClF3O B2498254 1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol CAS No. 1598355-16-8

1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol

Cat. No. B2498254
CAS RN: 1598355-16-8
M. Wt: 289.48
InChI Key: YYNHERMFTKJUCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated phenyl trifluoroethanols often involves multi-step chemical processes, incorporating halogenation, nucleophilic substitution, and carbonyl reduction steps. For instance, similar compounds have been synthesized through reactions involving halogenated benzene derivatives and trifluoroethylated agents, showcasing the complexity and versatility of synthetic routes for such halogenated organic molecules (Dominika N. Lastovickova et al., 2018).

Molecular Structure Analysis

The molecular structure of halogenated phenyl trifluoroethanols is characterized by the presence of electronegative halogen atoms and a trifluoromethyl group, which significantly influence the electronic distribution and physical properties of the molecule. X-ray crystallography and molecular modeling studies provide insights into the bond lengths, angles, and overall geometry, which are crucial for understanding the reactivity and interactions of the compound (A. Bakheit et al., 2023).

Scientific Research Applications

Synthesis and Chemical Applications

  • Grignard Reactions and Fluorine Compounds Synthesis : Halothane, under certain conditions, can participate in Grignard reactions. These reactions have been used to synthesize various fluorine compounds. For instance, Halothane's reaction with ketones in the presence of magnesium leads to unexpected alpha-(1-bromo-1-chloro-2,2,2-trifluoroethyl)alcohols (Takagi et al., 1996), and similar reactions with aldehydes yield alpha-(1-chloro-2,2,2-trifluoroethyl)alcohols (Dmowski, 2011).

  • Synthesis of Sulfides and Heterocycles : Halothane is used in the synthesis of structurally diverse sulfides, which are further used in synthesizing biologically potent heterocycles (Pustovit et al., 2010).

Applications in Organic Chemistry

  • Building Block for Fluorine Compounds : Halothane serves as a building block for various fluorine-containing compounds, especially those with the CF3 group, through organometallic and radical reactions (Dmowski, 2011).

  • Substituent Effects in Solvolysis : It has been used in studies examining the effects of substituents on the solvolysis rates of certain fluorinated compounds (Fujio et al., 1997).

  • Halofluorination Studies : Reactions of Halothane with various compounds have been explored to study halofluorination processes (Kremlev & Haufe, 1998).

Unique Chemical Reactions

  • Unusual Grignard Reactions : Halothane undergoes abnormal Grignard reactions with ketones, leading to unique fluorine compounds (Takagi et al., 1992).

  • Sodium Dithionite Initiated Reactions : These reactions with Halothane lead to the synthesis of compounds like trifluoromethyl-bis(trimethoxyphenyl)methane (Dmowski et al., 2009).

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNHERMFTKJUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol

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